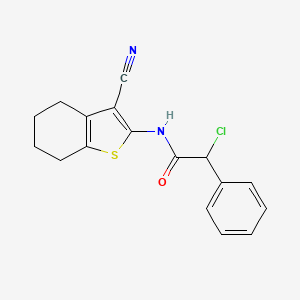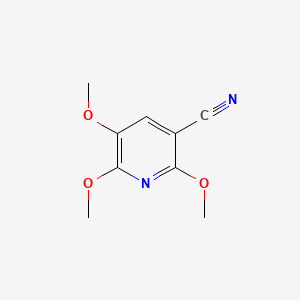
2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine
Übersicht
Beschreibung
Pyridine derivatives, such as 2,3-Bis(trifluoromethyl)pyridine, are often used in organic synthesis due to their unique chemical properties . They can act as versatile building blocks for various chemical reactions .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex and depends on the specific compound. For example, the protodeboronation of pinacol boronic esters has been reported as a method to synthesize certain pyridine derivatives .Molecular Structure Analysis
The molecular structure of a pyridine derivative would include a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The specific substituents on the ring (such as chloromethyl or trifluoromethyl groups) would vary depending on the compound .Chemical Reactions Analysis
Pyridine derivatives can participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution, electrophilic substitution, and other types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyridine derivative would depend on its specific structure. For example, 2,3-Bis(trifluoromethyl)pyridine is a liquid at 20°C, with a melting point of 2°C and a boiling point of 158°C .Wissenschaftliche Forschungsanwendungen
Coordination Properties with Lanthanide Ions
The compound is used in the synthesis of ligands for coordinating with lanthanide ions. These ligands are then analyzed for their coordination chemistry, helping to deepen understanding of lanthanide-ligand interactions (Pailloux et al., 2009).
Formation of N-Heterocyclic Complexes
It plays a role in the formation of N-heterocyclic complexes of rhodium and palladium. These complexes are essential for exploring organometallic chemistry and understanding metal-carbon bonds (Simons et al., 2003).
Palladium(II) Complexes
The compound is involved in the formation of Palladium(II) complexes, aiding in the development of catalysts for organic reactions, which is pivotal in pharmaceutical and materials science (Das et al., 2009).
Synthesis and Characterization in Coordination Chemistry
It contributes to the synthesis and characterization of various metal complexes, enhancing our understanding of coordination chemistry and the properties of these complexes (Chernov'yants et al., 2011).
Catalytic Applications in Organic Reactions
The derivative is crucial for preparing ligands and complexes that serve as catalysts in various organic reactions, thereby playing a significant role in the development of new synthetic methods (Shinkawa et al., 1995).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-bis(chloromethyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3N/c9-3-5-1-2-7(8(11,12)13)14-6(5)4-10/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAJXLATKMNLOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744634 | |
| Record name | 2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine | |
CAS RN |
1356110-02-5 | |
| Record name | 2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402905.png)
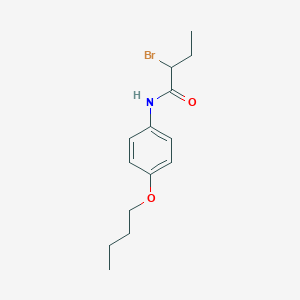
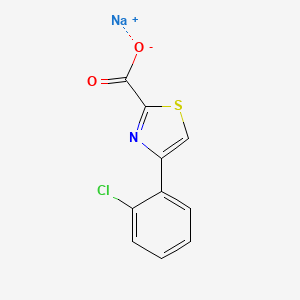
![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/structure/B1402909.png)
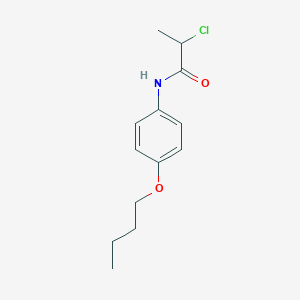
![5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1402913.png)
![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B1402914.png)

![2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1402916.png)
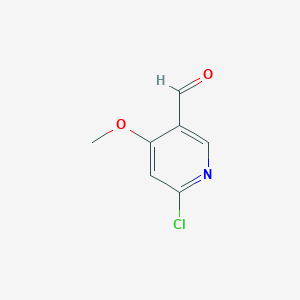
![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol](/img/structure/B1402920.png)

